2-Fluoro-4-methylpyridine
Overview
Description
Mechanism of Action
Target of Action
This compound, also known as 2-fluoro-4-picoline, is a chemical compound that has been used in various chemical reactions . It’s important to note that the targets can vary depending on the specific context in which the compound is used.
Mode of Action
It has been used as a reagent in chemical reactions, suggesting that it may interact with other compounds to facilitate these reactions .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating that it may play a role in the chemical pathways leading to the formation of these compounds .
Result of Action
As a chemical reagent, it likely contributes to the formation of other compounds through chemical reactions .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors interact with the p38α mitogen-activated protein kinase, a serine/threonine kinase that plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Cellular Effects
Compounds synthesized from it, such as p38α mitogen-activated protein kinase inhibitors, have been shown to modulate cellular processes, including the release of pro-inflammatory cytokines .
Molecular Mechanism
It is known to be involved in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors exert their effects at the molecular level by interacting with the p38α mitogen-activated protein kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylpyridine can be synthesized from 2-amino-5-methylpyridine via diazotization. This process involves the conversion of the amino group to a diazonium salt, followed by fluorination . The reaction conditions typically include the use of sodium nitrite (NaNO2) and hydrofluoric acid (HF) under controlled temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-methylpyridine with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products:
Substitution: Formation of 2-methoxy-4-methylpyridine.
Oxidation: Formation of 2-fluoro-4-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-4-methylpiperidine.
Scientific Research Applications
2-Fluoro-4-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-Fluoro-6-methylpyridine
- 2-Fluoro-5-methylpyridine
- 2-Fluoro-3-methylpyridine
Comparison: 2-Fluoro-4-methylpyridine is unique due to the position of the fluorine and methyl groups on the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it more suitable for certain applications compared to its isomers. For instance, the 4-position fluorine substitution enhances its potential as a pharmaceutical intermediate due to improved metabolic stability and binding affinity .
Biological Activity
2-Fluoro-4-methylpyridine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_6FN, with a molecular weight of approximately 113.12 g/mol. The presence of a fluorine atom and a methyl group on the pyridine ring influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The fluorine atom enhances the compound's electronic properties, which can affect its binding affinity to various enzymes and receptors. This interaction may modulate several biological pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Receptor Modulation : Its interaction with receptors may alter signaling pathways, contributing to its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : Some derivatives of this compound have shown promise in cancer research, particularly as lead compounds in drug development targeting specific cancer pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cancer Research : Research published in the Journal of Medicinal Chemistry highlighted the synthesis of pyridinylimidazole-type inhibitors derived from this compound. These compounds showed enhanced inhibitory activity against p38α MAP kinase, an important target in cancer therapy. The (S)-enantiomer was found to be significantly more potent than its racemic counterpart, indicating the importance of stereochemistry in biological activity .
- Enzyme Inhibition Studies : A study focused on the inhibition of diacylglycerol acyltransferase (DGAT1) using derivatives of this compound. The results indicated that these compounds could effectively inhibit enzyme activity, suggesting a potential role in lipid metabolism disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-fluoro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFAXMKJADVOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372041 | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-87-0 | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the synthetic utility of 2-Fluoro-4-methylpyridine in drug discovery?
A1: this compound is a valuable building block in synthesizing various pharmaceutical compounds. Its reactivity allows for efficient functionalization, enabling the introduction of diverse substituents. For example, it has been successfully employed in synthesizing 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a promising agent for enhancing acetylcholine release []. This compound has potential applications in treating cognitive impairments.
Q2: How does the use of this compound as a starting material compare to other approaches in terms of synthetic efficiency?
A2: Using this compound as a starting material offers significant advantages in synthetic efficiency compared to other approaches. For instance, in synthesizing pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, starting with this compound instead of 2-bromo-4-methylpyridine led to a remarkable increase in overall yield from 3.6% to 29.4% []. This improved efficiency is attributed to the enhanced reactivity of the fluoro-substituted compound. Additionally, this optimized strategy eliminates the need for palladium catalysts, offering both economic and environmental benefits.
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